2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine
Description
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine is a synthetic compound known for its diverse applications in research and industry
Properties
IUPAC Name |
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N4O/c1-2-8(19-9-4-3-7-18-11(9)14)12-20-10(21-22-12)5-6-13(15,16)17/h3-4,7-8,19H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPKRDGKWVSVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)CCC(F)(F)F)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine typically involves multi-step reactions. Here's a possible synthetic route:
Formation of the Oxadiazole Ring: : Starting with a suitable precursor like an acyl hydrazide, the oxadiazole ring is formed through cyclization.
Introduction of the 3,3,3-trifluoropropyl Group: : The trifluoropropyl group can be introduced through nucleophilic substitution reactions.
Formation of the Pyridine Derivative: : Using halogenated pyridine, the desired substitution on the pyridine ring can be achieved.
Coupling Reactions: : Finally, the various components are coupled together under controlled conditions, often using catalysts to ensure specificity and yield.
Industrial Production Methods
Industrial production may differ slightly, often emphasizing scalability and cost-efficiency:
Bulk Chemical Reactions: : Large-scale reactors handle the chemical reactions, ensuring consistent quality and yield.
Optimization of Reaction Conditions: : Factors such as temperature, pressure, and concentration of reactants are optimized.
Purification: : Advanced purification techniques, like chromatography and crystallization, are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Specific conditions can reduce certain parts of the molecule, impacting its overall structure and properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the compound.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Commonly used agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Various halogenating agents or nucleophiles are used, depending on the desired modification.
Major Products Formed
The major products of these reactions are typically derivatives of the original compound, with specific changes in functional groups or overall molecular structure.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : The compound is used as a starting material for synthesizing new chemical entities.
Catalysis: : It can act as a catalyst in certain chemical reactions.
Biology
Biochemical Research: : Used to study enzyme interactions and biochemical pathways.
Cell Signaling: : Its effects on cellular signaling mechanisms are explored.
Medicine
Pharmaceutical Development: : Investigated for potential therapeutic applications.
Drug Delivery: : As a component in drug delivery systems.
Industry
Materials Science: : Incorporated into new materials with specialized properties.
Agriculture: : Explored for potential use in agricultural chemicals.
Mechanism of Action
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to active sites on enzymes or receptors, altering their activity. This can trigger various downstream effects, influencing biochemical pathways.
Comparison with Similar Compounds
When comparing 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine with similar compounds, its unique structure offers distinct advantages:
Enhanced Stability: : The trifluoropropyl group contributes to the compound's stability.
Versatile Reactivity: : Its diverse functional groups enable a wide range of chemical reactions.
List of Similar Compounds
2-chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-thiadiazol-5-yl]propyl]pyridin-3-amine
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
